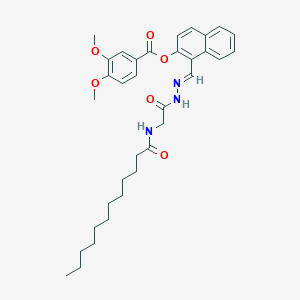
4-Bromo-2-(2-(3,4-dimethoxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-(3,4-dimethoxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: is a chemical compound with the following properties:
Linear Formula: CHBrNO
CAS Number: 764657-00-3
Molecular Weight: 541.403 g/mol
Preparation Methods
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Researchers primarily synthesize it in small quantities for specialized studies.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, although specific conditions remain undisclosed.
Substitution Reactions: It could participate in substitution reactions, where functional groups are replaced by other moieties.
Common Reagents and Major Products: Unfortunately, detailed information on common reagents and major products resulting from these reactions is not available in the literature.
Scientific Research Applications
Chemistry:
Chemical Probes: Researchers use this compound as a chemical probe to study specific biological processes.
Structure-Activity Relationship (SAR) Studies: Its unique structure makes it valuable for SAR investigations.
Biological Assays: Scientists explore its effects on cellular pathways and biological targets.
Drug Development: It may serve as a lead compound for drug development due to its intriguing structure.
Materials Science: Its properties could find applications in materials science, although further research is needed.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains elusive. Researchers would need to investigate its interactions with cellular components and pathways.
Comparison with Similar Compounds
While no direct analogs are available, we can compare it to related compounds:
4-Bromo-2-(2-(((3,4-dimethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate: (CAS: 881659-90-1)
4-Bromo-2-(2-(3,4-dimethoxybenzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate: (CAS: 881469-87-0)
Properties
CAS No. |
764657-00-3 |
|---|---|
Molecular Formula |
C26H25BrN2O6 |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C26H25BrN2O6/c1-4-13-34-21-9-5-17(6-10-21)26(31)35-22-12-8-20(27)14-19(22)16-28-29-25(30)18-7-11-23(32-2)24(15-18)33-3/h5-12,14-16H,4,13H2,1-3H3,(H,29,30)/b28-16+ |
InChI Key |
HTGGPMSTYSHVQS-LQKURTRISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Bromophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B12024689.png)
![3-Ethyl-2-((4-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024692.png)
![Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate](/img/structure/B12024699.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024701.png)

![N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024719.png)

![ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B12024727.png)

![[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate](/img/structure/B12024741.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12024772.png)

